molecular formula C26H34O6 B12016399 1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione CAS No. 10365-10-3

1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione

Cat. No.: B12016399
CAS No.: 10365-10-3
M. Wt: 442.5 g/mol
InChI Key: LSXLSJUIRYFZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione is a chemical compound with the molecular formula C26H34O6 and a molecular weight of 442.557 g/mol It is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a decane-1,10-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable decane-1,10-dione precursor under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its longer decane backbone and the presence of two 2,5-dimethoxyphenyl groups make it a valuable compound for various research and industrial applications .

Properties

CAS No.

10365-10-3

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

1,10-bis(2,5-dimethoxyphenyl)decane-1,10-dione

InChI

InChI=1S/C26H34O6/c1-29-19-13-15-25(31-3)21(17-19)23(27)11-9-7-5-6-8-10-12-24(28)22-18-20(30-2)14-16-26(22)32-4/h13-18H,5-12H2,1-4H3

InChI Key

LSXLSJUIRYFZKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCCCCCCCC(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.